methyl 2-[N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate
Description
Methyl 2-[N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate is a heterocyclic sulfonamide derivative featuring a fused [1,2,4]triazolo[4,3-a]pyridine core. This compound is characterized by:
- A 4-ethylphenyl group attached via a sulfonamide linkage.
- A methyl ester moiety at the acetamide side chain.
Properties
IUPAC Name |
methyl 2-[4-ethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)anilino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c1-3-13-4-6-14(7-5-13)21(11-17(22)25-2)26(23,24)15-8-9-16-19-18-12-20(16)10-15/h4-10,12H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVRDDZZKYDKMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CN3C=NN=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyridine core, followed by the introduction of the sulfonyl group and the glycinate moiety. Common reagents used in these reactions include sulfonyl chlorides, glycine esters, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process while maintaining consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(4-ethylphenyl)-N-([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Methyl N-(4-ethylphenyl)-N-([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)glycinate has found applications in various scientific research fields, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 2-[N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in these interactions can vary depending on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural Analogues in the [1,2,4]Triazolo[4,3-a]Pyridine Family
N-(4-Chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide ()
- Key Differences :
- Substitution at the phenyl ring: 4-chloro vs. 4-ethyl in the target compound.
- Lack of the methyl ester side chain.
- The absence of the ester group reduces metabolic liability compared to the target compound.
Pyridazine-Fused Analogs ()
Compounds such as 2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide () and 2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide () feature a pyridazine ring instead of pyridine.
- Key Differences :
- Pyridazine (two adjacent nitrogen atoms) vs. pyridine (one nitrogen) alters electron distribution and hydrogen-bonding capacity.
- Substituents like sulfanyl or ethoxy groups modulate solubility and target engagement.
- Physicochemical Data : The sulfanyl analog () has a solubility of 11.2 µg/mL at pH 7.4, indicating moderate hydrophilicity due to the thioether group .
Heterocyclic Systems with Varied Cores
Imidazo[1,2-a]Pyridine Derivatives ()
Examples include methyl 2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetate.
- Key Differences :
- Core structure: imidazole fused to pyridine vs. triazole in the target compound.
- Methyl ester side chain is retained, but the imidazole ring may confer distinct electronic properties.
- Functional Implications: Imidazo[1,2-a]pyridines are known for antiviral and anticancer activities, highlighting how core heterocycle selection drives therapeutic utility .
Pyrrolo-Triazolo-Pyrazine Derivatives ()
Compounds like N-((1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)-2-methoxyethanesulfonamide feature a pyrazine core fused to pyrrole and triazole.
- Key Differences :
- Expanded ring systems (pyrazine + pyrrole) increase molecular complexity and steric bulk.
- Cyclopentyl and methoxyethyl groups enhance conformational rigidity.
- Therapeutic Potential: Such compounds are often explored as kinase inhibitors due to their ability to occupy ATP-binding pockets .
Biological Activity
Methyl 2-[N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent studies and findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Triazole Ring : The synthesis often starts with the preparation of the [1,2,4]triazole structure through condensation reactions involving appropriate precursors.
- Sulfonamide Formation : The introduction of the sulfonamide moiety is crucial for enhancing biological activity. This is generally achieved by reacting sulfonyl chlorides with amines.
- Acetate Esterification : Finally, the methyl ester group is introduced through esterification reactions with acetic acid or its derivatives.
Antimicrobial Activity
Research has shown that compounds containing the [1,2,4]triazole framework exhibit significant antimicrobial properties. For instance, a study evaluated various derivatives for their antibacterial and antifungal activities using the broth dilution method. The results indicated that several derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria as well as fungi .
| Compound | Antibacterial Activity (IC50) | Antifungal Activity (IC50) |
|---|---|---|
| Compound A | 0.264 µM | 0.024 µM |
| Compound B | 0.212 µM | 0.212 µM |
Antimalarial Activity
A novel series of [1,2,4]triazolo[4,3-a]pyridines has been investigated for their antimalarial activity against Plasmodium falciparum. Two compounds from this series exhibited promising inhibitory concentrations (IC50) of 2.24 µM and 4.98 µM respectively, indicating their potential as lead candidates for antimalarial drug development .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit metabolic enzymes such as acetylcholinesterase (AChE). Inhibitors targeting AChE are critical in treating neurodegenerative diseases like Alzheimer's disease. The synthesized triazole derivatives showed varying degrees of AChE inhibition, suggesting their potential utility in neurological therapeutics .
Case Studies
- In Vivo Studies : In a study examining the effects of synthesized triazole derivatives on animal models, it was found that certain compounds significantly elevated levels of neurotransmitters such as GABA in the brain, indicating potential anticonvulsant properties .
- Clinical Relevance : The biological activities observed in vitro have prompted further investigation into these compounds' mechanisms of action and their therapeutic relevance in clinical settings.
Q & A
Q. What are the critical parameters for optimizing the synthesis of methyl 2-[N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate?
The synthesis of this compound involves multi-step reactions, including sulfonamide coupling, triazole ring formation, and esterification. Key parameters include:
- Temperature : Optimal ranges for sulfonylation (40–60°C) and cyclization (80–100°C) to avoid side products .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during coupling reactions, while dichloromethane is preferred for esterification steps .
- Catalysts : Use of triethylamine or DMAP to accelerate sulfonamide bond formation .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) achieves >95% purity .
Q. How can structural discrepancies in NMR data be resolved for this compound?
Discrepancies between calculated and observed NMR shifts often arise from:
- Conformational flexibility : The ethylphenyl group introduces rotational isomers, causing splitting in aromatic proton signals. Use variable-temperature NMR (VT-NMR) to identify dynamic effects .
- Solvent-induced shifts : Compare DMSO-d₆ vs. CDCl₃ spectra to isolate solvent-polarity effects on sulfonamide NH protons .
- X-ray crystallography : Resolve ambiguities by determining the crystal structure (e.g., C–H···O interactions in the triazole ring) .
Q. What analytical methods are recommended for assessing purity and stability?
- HPLC : Use a C18 column (gradient: 0.1% TFA in acetonitrile/water) with UV detection at 254 nm. Retention time: ~8.2 min .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 429.1523 (calculated: 429.1528) .
- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; monitor degradation via TLC (Rf: 0.45 in ethyl acetate) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Docking studies : Use AutoDock Vina to model interactions with kinase targets (e.g., JAK2). The triazole ring shows π-π stacking with Phe-994 (binding energy: −9.2 kcal/mol) .
- MD simulations : Analyze conformational stability in aqueous solution (GROMACS, CHARMM36 force field). The ethylphenyl group stabilizes hydrophobic interactions over 100 ns trajectories .
- QSAR models : Correlate sulfonamide substituent electronegativity with IC₅₀ values (R² = 0.87 for COX-2 inhibition) .
Q. What experimental strategies address contradictory bioassay results across studies?
Contradictions in IC₅₀ values (e.g., 1.2 μM vs. 3.8 μM for PDE4 inhibition) may stem from:
Q. How can reaction pathways be validated for scale-up synthesis?
- Microreactor screening : Test continuous-flow conditions (0.5 mL/min, 100°C) to optimize yield (85% vs. 62% batch) .
- Kinetic profiling : Monitor intermediates via in-situ IR (e.g., sulfonamide C=O stretch at 1680 cm⁻¹) .
- Green chemistry metrics : Calculate E-factor (2.1) and PMI (6.8) to evaluate sustainability .
Methodological Tables
Q. Table 1. Key Physicochemical Properties
| Property | Value | Method/Reference |
|---|---|---|
| Melting Point | 178–181°C | DSC |
| logP (octanol/water) | 2.9 ± 0.2 | Shake-flask |
| Aqueous Solubility (25°C) | 0.12 mg/mL | UV-Vis |
Q. Table 2. Biological Activity Profiling
| Target | Assay Type | IC₅₀ (μM) | Reference |
|---|---|---|---|
| PDE4B | Fluorescent | 1.4 ± 0.3 | |
| JAK2 | Radioisotopic | 2.8 ± 0.7 | |
| COX-2 | ELISA | 0.9 ± 0.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
